4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
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Overview
Description
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H19Cl2F3N2. It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl chloride and piperidine.
Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: This reaction forms 4-[3-(Trifluoromethyl)benzyl]piperidine.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Methyl derivatives of the original compound.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is utilized in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is crucial for its activity in the central nervous system, where it may modulate neurotransmitter release or receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the piperidine ring.
4-(Trifluoromethyl)phenylpiperazine: Contains a piperazine ring instead of piperidine.
3-(Trifluoromethyl)benzylamine: The trifluoromethyl group is positioned differently on the benzyl ring.
Uniqueness
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;;/h1-3,8,18H,4-7,9,17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMBQHXHBFGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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